Tetraethylammonium Acetat Tetrahydrat

Übersicht

Beschreibung

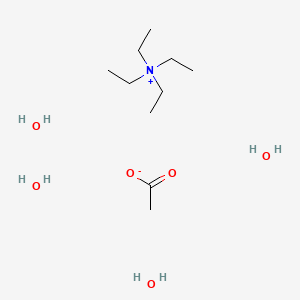

Tetraethylammonium acetate tetrahydrate is an organic compound with the linear formula (C2H5)4N (OCOCH3) · 4H2O . It has a molecular weight of 261.36 . It is used in the preparation of transport membrane which selectively permeates carbon dioxide from hydrogen and methane . It was also employed in the ring opening of 1,3,2-dioxaphospholanes and in the synthesis of ether phospholipids .

Molecular Structure Analysis

The molecular structure of Tetraethylammonium acetate tetrahydrate consists of four ethyl groups attached to a central nitrogen atom . The compound also includes an acetate ion and four water molecules .Chemical Reactions Analysis

Tetraethylammonium acetate tetrahydrate has been used in the preparation of transport membrane which selectively permeates carbon dioxide from hydrogen and methane . It was also employed in the ring opening of 1,3,2-dioxaphospholanes and in the synthesis of ether phospholipids .Physical And Chemical Properties Analysis

Tetraethylammonium acetate tetrahydrate is a solid with a melting point of 42-46 °C (lit.) . It is soluble in water, with a solubility of 100 mg/mL, clear, colorless .Wissenschaftliche Forschungsanwendungen

Entwicklung von Membranen für den Kohlendioxidtransport

Tetraethylammonium Acetat Tetrahydrat wurde bei der Herstellung von speziellen Transportmembranen verwendet. Diese Membranen sind so konzipiert, dass sie Kohlendioxid selektiv durchlassen und es effektiv von anderen Gasen wie Wasserstoff und Methan trennen . Diese Anwendung ist besonders relevant im Bereich der Gasseparationstechnologien, die für Prozesse der CO2-Abscheidung und -Speicherung (CCS) entscheidend sind.

Ringöffnung von 1,3,2-Dioxaphospholanen

In der organischen Synthese wurde die Verbindung eingesetzt, um die Ringöffnung von 1,3,2-Dioxaphospholanen zu erleichtern . Diese Reaktion ist bedeutsam bei der Synthese von organischen Phosphorverbindungen, die eine breite Palette von Anwendungen haben, darunter Flammschutzmittel, Weichmacher und Pestizide.

Synthese von Etherphospholipiden

Die Synthese von Etherphospholipiden beinhaltet die Verwendung von this compound . Etherphospholipide sind eine Klasse von Lipiden, die wichtige Bestandteile von Zellmembranen sind und wegen ihres Potenzials zur Behandlung verschiedener Krankheiten, darunter Krebs und Alzheimer-Krankheit, untersucht werden.

Phasentransferkatalyse

Als Phasentransferkatalysator erleichtert diese Verbindung die Migration eines Reaktanten von einer Phase in eine andere, in der die Reaktion stattfindet . Dies ist eine entscheidende Anwendung bei chemischen Reaktionen, die Verbindungen beinhalten, die nicht in der gleichen Phase löslich sind, aber miteinander reagieren müssen.

Gegenion zur Herstellung lipophiler Salze

Im Forschungslabor wird Tetraethylammonium als Gegenion verwendet, um lipophile Salze von anorganischen Anionen herzustellen . Dies ist essenziell für die Untersuchung der Eigenschaften dieser Salze und ihrer potenziellen Anwendungen in verschiedenen Bereichen, einschließlich Materialwissenschaften und Elektrochemie.

Kristallisation anorganischer Anionen

Aufgrund seiner Eigenschaften lassen sich Tetraethylammoniumsalze leichter kristallisieren als ihre Gegenstücke wie Tetrabutylammoniumsalze . Dies macht sie nützlich bei der Strukturbestimmung anorganischer Anionen mittels Kristallographie.

Forschung zur Toxizität und Umweltauswirkungen

Das Toxizitätsprofil der Verbindung macht sie zu einem wichtigen Untersuchungsobjekt in den Bereichen Umweltwissenschaften und Toxikologie . Das Verständnis ihrer Auswirkungen auf biologische Systeme und die Umwelt ist entscheidend für die Entwicklung von Sicherheitsrichtlinien für den Umgang und die Entsorgung.

Löslichkeitsstudien

Die Löslichkeit von this compound in Wasser macht es zu einer interessanten Verbindung für Löslichkeitsstudien . Diese Studien sind wichtig, um das Verhalten der Verbindung in verschiedenen Umgebungen zu verstehen und können ihre Anwendungen in Bereichen wie Pharmakologie und chemischer Verfahrenstechnik beeinflussen.

Wirkmechanismus

Target of Action

Tetraethylammonium acetate tetrahydrate primarily targets autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors . These targets play a crucial role in the transmission of nerve impulses, muscle contraction, and various other physiological processes .

Mode of Action

Tetraethylammonium acetate tetrahydrate interacts with its targets by blocking them. This blocking action inhibits the normal functioning of these targets, leading to changes in the physiological processes they control . For instance, by blocking autonomic ganglia, Tetraethylammonium acetate tetrahydrate prevents signals carrying vasoconstrictor impulses from proceeding .

Biochemical Pathways

The blocking action of Tetraethylammonium acetate tetrahydrate on its targets affects several biochemical pathways. For example, by blocking calcium- and voltage-activated potassium channels, it can disrupt the normal flow of potassium ions, which is essential for maintaining the resting potential and repolarization of neurons . This can have downstream effects on nerve impulse transmission and other related physiological processes .

Pharmacokinetics

These properties can significantly impact the bioavailability of the compound, determining how much of it reaches the target sites in the body and how long it stays active .

Result of Action

The molecular and cellular effects of Tetraethylammonium acetate tetrahydrate’s action depend on the specific targets it interacts with. For example, by blocking autonomic ganglia, it can cause vasodilation, leading to a decrease in blood pressure . Similarly, by blocking nicotinic acetylcholine receptors, it can affect muscle contraction and other processes controlled by these receptors .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Tetraethylammonium acetate tetrahydrate plays a significant role in biochemical reactions, particularly as an inhibitor of potassium channels. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, tetraethylammonium acetate tetrahydrate is known to inhibit voltage-gated potassium channels by binding to the external pore region of the channel, thereby blocking the flow of potassium ions. This interaction affects the electrical properties of cells and can modulate cellular excitability and signaling pathways .

Cellular Effects

The effects of tetraethylammonium acetate tetrahydrate on cells and cellular processes are profound. It influences cell function by altering ion channel activity, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of potassium channels by tetraethylammonium acetate tetrahydrate can lead to changes in membrane potential, impacting the release of neurotransmitters and the propagation of action potentials in neurons. Additionally, it can affect the regulation of gene expression by modulating the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, tetraethylammonium acetate tetrahydrate exerts its effects primarily through the inhibition of potassium channels. The compound binds to the external pore region of the channel, preventing the passage of potassium ions. This binding interaction is highly specific and can be influenced by the concentration of tetraethylammonium acetate tetrahydrate and the presence of other ions or molecules. The inhibition of potassium channels by tetraethylammonium acetate tetrahydrate can lead to changes in cellular excitability, neurotransmitter release, and other cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tetraethylammonium acetate tetrahydrate can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but its activity can be affected by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have shown that tetraethylammonium acetate tetrahydrate can have sustained effects on cellular function, particularly in in vitro and in vivo models. These effects can include prolonged inhibition of potassium channels and alterations in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of tetraethylammonium acetate tetrahydrate vary with different dosages in animal models. At low doses, the compound can selectively inhibit potassium channels without causing significant toxicity. At higher doses, tetraethylammonium acetate tetrahydrate can have toxic or adverse effects, including disruptions in cellular metabolism, ion homeostasis, and overall cellular function. Threshold effects have been observed, where a certain concentration of the compound is required to achieve significant inhibition of potassium channels .

Metabolic Pathways

Tetraethylammonium acetate tetrahydrate is involved in various metabolic pathways, particularly those related to ion transport and cellular signaling. The compound interacts with enzymes and cofactors that regulate the activity of potassium channels and other ion channels. These interactions can affect metabolic flux and the levels of metabolites within cells. For example, the inhibition of potassium channels by tetraethylammonium acetate tetrahydrate can lead to changes in the concentration of intracellular ions, which in turn can influence metabolic processes and energy production .

Transport and Distribution

The transport and distribution of tetraethylammonium acetate tetrahydrate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and can accumulate in specific cellular compartments. The distribution of tetraethylammonium acetate tetrahydrate within tissues can be influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins. These factors can affect the localization and accumulation of the compound within cells and tissues .

Eigenschaften

IUPAC Name |

tetraethylazanium;acetate;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N.C2H4O2.4H2O/c1-5-9(6-2,7-3)8-4;1-2(3)4;;;;/h5-8H2,1-4H3;1H3,(H,3,4);4*1H2/q+1;;;;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNOAKQGNSWGYOE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC.CC(=O)[O-].O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H31NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369113 | |

| Record name | Tetraethylammonium acetate tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67533-12-4 | |

| Record name | Tetraethylammonium acetate tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethylammonium acetate tetrahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

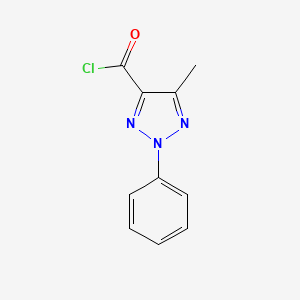

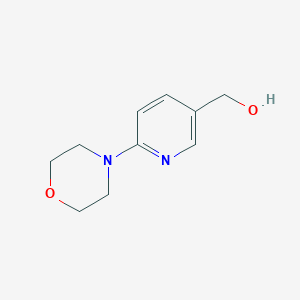

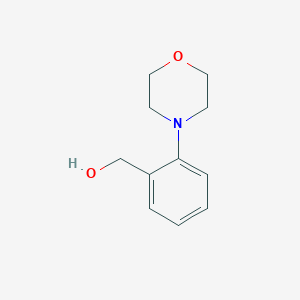

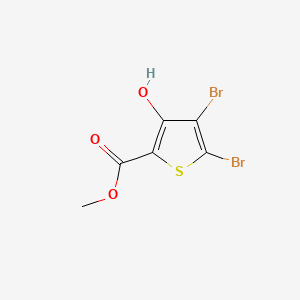

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does tetraethylammonium acetate tetrahydrate interact with acid gases like CO2 and H2S? What are the downstream effects of this interaction?

A1: Tetraethylammonium acetate tetrahydrate (TEAA) acts as a pressure swing absorbent for acid gases like CO2 and H2S. In its molten state, TEAA can reversibly absorb significant amounts of these gases. [, ] For instance, at 50°C and 102 kPa, TEAA can absorb 0.15 mol of CO2 per mole of salt. [] This absorption is attributed to chemical reactions within the melt, though the exact mechanism is still under investigation.

Q2: Can you describe the structural characteristics of tetraethylammonium acetate tetrahydrate, including its molecular formula, weight, and any available spectroscopic data?

A2: Tetraethylammonium acetate tetrahydrate has the molecular formula [(C2H5)4N][CH3COO]·4H2O. [] While the exact molecular weight can be calculated from the formula, structural details are available from crystallographic studies. These studies reveal that TEAA forms a layered structure in its solid state. [] Tetraethylammonium cations are sandwiched between nets of puckered polygons formed by hydrogen-bonded acetate anions and water molecules. [] This arrangement contributes to the overall stability and unique properties of the compound. Unfortunately, specific spectroscopic data (NMR, IR, etc.) wasn't detailed within the provided research excerpts.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chlorofuro[3,2-c]pyridine](/img/structure/B1586628.png)